molecular formula C11H20ClNO2 B3001340 ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 1626394-44-2

ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B3001340
CAS No.: 1626394-44-2
M. Wt: 233.74
InChI Key: CFRFVTFZTABHIF-UHFFFAOYSA-N
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Description

Ethyl (2S,3S)-3-aminobicyclo[222]octane-2-carboxylate hydrochloride is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research This compound is characterized by its bicyclo[222]octane core, which is a privileged structure found in many natural products and synthetic analogues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-formate, followed by basic configuration inversion and hydrogenation to remove protecting groups . This process is characterized by mild reaction conditions and a relatively high yield of over 65% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield, reduce costs, and ensure safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, alcohol, aldehyde, and amide derivatives

Mechanism of Action

The mechanism of action of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its combination of amino and carboxylate functional groups, which provide versatility in chemical reactions and potential applications. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRFVTFZTABHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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